Europium(III) nitrate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

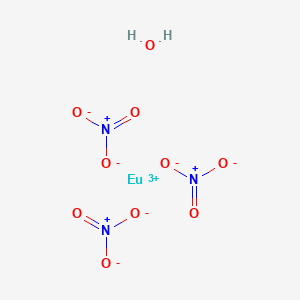

europium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOHVJDOSTECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH2N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Europium(III) Nitrate Hydrate: A Technical Guide for Researchers

An in-depth examination of the chemical properties, experimental analysis, and applications of Europium(III) nitrate (B79036) hydrate (B1144303) for professionals in research, science, and drug development.

Europium(III) nitrate hydrate, with the general formula Eu(NO₃)₃·xH₂O, is a colorless, crystalline inorganic salt. The hexahydrate, Eu(NO₃)₃·6H₂O, is the most common form. This compound is of significant interest due to the unique luminescent properties of the Europium(III) ion, making it a crucial material in various advanced applications, including phosphors for lighting and displays, and as a versatile precursor in the synthesis of novel materials. For drug development professionals, its utility extends to the creation of luminescent probes for bioimaging and as a component in targeted drug delivery systems.

Core Chemical and Physical Properties

This compound is highly soluble in water and also shows solubility in polar organic solvents such as ethanol.[1] It is a strong oxidizer and can intensify fires.[2] The compound is hygroscopic and should be stored in a tightly sealed container.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound, primarily focusing on the common hexahydrate form, are summarized in the table below.

| Property | Value | Notes |

| Chemical Formula | Eu(NO₃)₃·6H₂O | Hexahydrate |

| Eu(NO₃)₃·5H₂O | Pentahydrate | |

| Eu(NO₃)₃ | Anhydrous | |

| Molecular Weight | 446.07 g/mol [3] | Hexahydrate |

| 428.06 g/mol | Pentahydrate | |

| 337.98 g/mol [4] | Anhydrous | |

| Appearance | Colorless to pale-pink crystalline solid[3] | |

| Melting Point | 85 °C[3][5] | Decomposes |

| Boiling Point | 83 °C at 760 mmHg[5] | |

| Solubility in Water | Soluble[3][6] | |

| Solubility in Ethanol | Soluble[1] | |

| CAS Number | 10031-53-5[3][6] | Hexahydrate |

| 63026-01-7 | Pentahydrate | |

| 100587-95-9 | Hydrate (unspecified) |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization of this compound. Below are protocols for its synthesis and thermal analysis.

Synthesis of Europium(III) Nitrate Hexahydrate

A common method for the synthesis of Europium(III) nitrate hexahydrate involves the reaction of Europium(III) oxide with nitric acid.

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Heating plate with magnetic stirrer

-

Beaker

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

Carefully add a stoichiometric excess of Europium(III) oxide to a beaker containing concentrated nitric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Gently heat the mixture on a heating plate with continuous stirring until the Europium(III) oxide is completely dissolved.

-

Filter the resulting solution to remove any unreacted oxide or impurities.

-

Transfer the clear filtrate to a crystallizing dish and allow the solvent to evaporate slowly at room temperature.

-

Colorless crystals of Europium(III) nitrate hexahydrate will form.

-

Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Thermal Decomposition Analysis by TGA-DSC

The thermal stability and decomposition pathway of Europium(III) nitrate hexahydrate can be investigated using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Instrumentation:

-

Simultaneous TGA-DSC instrument

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Alumina or platinum crucibles

Procedure:

-

Calibrate the TGA-DSC instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of Europium(III) nitrate hexahydrate into a crucible.

-

Place the crucible in the TGA-DSC furnace.

-

Purge the furnace with an inert gas (e.g., argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature to approximately 800 °C at a constant heating rate of 10 °C/min.[7]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to identify the different stages of decomposition and the corresponding temperature ranges and mass losses. The final decomposition product is Europium(III) oxide (Eu₂O₃).[8][9]

The thermal decomposition of Europium(III) nitrate hexahydrate is a multi-step process.[8][9] It begins with melting in its own water of crystallization, followed by the loss of water and nitric acid, forming intermediate oxynitrates, and finally decomposes to Europium(III) oxide at higher temperatures.[8][9]

Applications in Drug Development and Biological Research

The unique luminescent properties of the Europium(III) ion make it a valuable tool in the life sciences. This compound serves as a common starting material for the synthesis of various functional materials for biomedical applications.

Bioimaging and Luminescent Probes

Europium(III) complexes are widely used as luminescent probes in biological assays and imaging due to their long luminescence lifetimes, large Stokes shifts, and sharp emission bands. These properties allow for time-gated detection, which minimizes background fluorescence from biological samples, leading to a high signal-to-noise ratio. This compound can be used to synthesize these luminescent complexes. For instance, it is a precursor for creating Eu³⁺-doped nanoparticles for in vivo bioimaging.[10]

The mechanism of action often involves the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central Eu³⁺ ion, which then emits its characteristic red light.

Role in Drug Delivery Systems

This compound is utilized in the synthesis of nanoparticles for drug delivery.[10] For example, it can be used to prepare Europium-doped fluorapatite (B74983) nanorods, which can be loaded with anticancer drugs like doxorubicin.[10] The release of the drug can be monitored, and the inherent luminescence of the nanoparticles allows for simultaneous imaging of their location within biological systems.

Interaction with Calcium Signaling Pathways

The ionic radius of Eu³⁺ is similar to that of Ca²⁺, allowing it to act as a probe for calcium-binding sites in proteins and other biological macromolecules. Europium(III) can substitute for calcium in various biological systems, and its spectroscopic properties can provide insights into the local environment of the metal binding site. This makes it a valuable tool for studying calcium-mediated signaling pathways.[11] For example, Eu³⁺ has been used to investigate the metal ion binding sites of proteins like parvalbumin.[12] The binding of Eu³⁺ to neuronal calcium sensor 1 (NCS1) has also been studied, revealing insights into its interaction with calcium signaling components.[13]

Safety and Handling

This compound is an oxidizing agent and may intensify fire; it should be kept away from combustible materials.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. In case of a spill, it should be cleaned up promptly, avoiding dust generation, and disposed of as hazardous waste.

References

- 1. aemree.com [aemree.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal properties of europium nitrate hexahydrate Eu(NO3)3·6H2O | CoLab [colab.ws]

- 10. Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions between several rare earth ions and calcium ion in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Europium(III) ion luminescence as a structural probe of parvalbumin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct mechanism of Tb3+ and Eu3+ binding to NCS1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Europium(III) Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O), a compound of significant interest in various scientific and technological fields, including as a precursor for luminescent materials and in catalysis. This document details the coordination environment of the europium ion, presents key structural parameters, and outlines the experimental basis for these findings.

Molecular Structure and Coordination Geometry

Europium(III) nitrate hexahydrate is a crystalline solid where the europium(III) ion is the central coordinating atom. The structure is characterized by a high coordination number, which is typical for lanthanide ions. In the solid state, the Eu³⁺ ion is coordinated by ten oxygen atoms.[1] These oxygen atoms originate from four water molecules and three bidentate nitrate groups.[1] The remaining two water molecules are not directly coordinated to the europium ion but are present as lattice water within the crystal structure.[1]

The nitrate ions act as bidentate ligands, meaning that two of their oxygen atoms bind to the central europium ion. This coordination mode is a common feature in the chemistry of lanthanide nitrates. The coordination of both water molecules and nitrate ions results in a complex and asymmetric coordination sphere around the europium ion.

Quantitative Structural Data

The precise arrangement of atoms in the crystal lattice of Europium(III) nitrate hexahydrate has been determined through single-crystal X-ray diffraction studies. The key quantitative data derived from these analyses are summarized in the table below.

| Parameter | Value(s) | Reference |

| Coordination Number | 10 | [1] |

| Coordinating Ligands | 4 x H₂O, 3 x NO₃⁻ (bidentate) | [1] |

| Lattice Water Molecules | 2 | [1] |

| Eu-O Bond Lengths | 2.379 – 2.933 Å | [1] |

Experimental Protocols

The structural characterization of Europium(III) nitrate hexahydrate relies on established chemical synthesis and analytical techniques.

Synthesis

A common method for the preparation of Europium(III) nitrate hexahydrate involves the dissolution of europium(III) oxide in nitric acid.[2]

Protocol:

-

Europium(III) oxide (Eu₂O₃) is carefully added in stoichiometric amounts to a solution of concentrated nitric acid (HNO₃).

-

The mixture is gently heated and stirred until the oxide is completely dissolved, forming a clear solution of europium(III) nitrate.

-

The resulting solution is then allowed to cool and evaporate slowly at room temperature.

-

Colorless, hygroscopic crystals of Europium(III) nitrate hexahydrate will form. The crystals should be stored in a desiccator to prevent deliquescence.

Structural Characterization: Single-Crystal X-ray Diffraction

The definitive determination of the molecular and crystal structure is achieved through single-crystal X-ray diffraction.

Protocol:

-

A suitable single crystal of Europium(III) nitrate hexahydrate is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature and minimize thermal vibrations during data collection.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

-

The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal.

-

The crystal structure is solved and refined using specialized software to obtain the precise atomic coordinates, bond lengths, and bond angles.

Visualization of the Coordination Environment

The following diagram illustrates the coordination sphere of the Europium(III) ion in the hexahydrate complex.

Caption: Coordination sphere of the Europium(III) ion.

References

An In-depth Technical Guide to the Solubility of Europium(III) Nitrate Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Europium(III) nitrate (B79036) hydrate (B1144303) (Eu(NO₃)₃·xH₂O), a compound of significant interest in various scientific fields, including organic synthesis and materials science. This document compiles available solubility data, details relevant experimental protocols, and presents visual workflows to aid researchers in their understanding and application of this versatile lanthanide salt.

Introduction

Europium(III) nitrate hydrate, typically available as the hexahydrate (Eu(NO₃)₃·6H₂O), is a colorless, crystalline solid.[1][2] Its utility stems from the properties of the Europium(III) ion, which is known for its strong luminescence and its role as a Lewis acid catalyst in organic reactions.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in solution-based applications, ranging from the synthesis of coordination polymers and metal-organic frameworks (MOFs) to its use as a catalyst in drug discovery and development.

Solubility of this compound

This compound is highly soluble in water and is also soluble in a range of polar organic solvents.[4][5][6] The presence of water of hydration plays a significant role in its solubility profile. The interaction between the polar solvent molecules and the europium cation, as well as the nitrate anions and the coordinated water molecules, governs the dissolution process.

Qualitative and Comparative Solubility Data

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative and comparative understanding can be established from various sources. The compound's solubility is generally good in polar protic and aprotic solvents.

For comparative purposes, the solubility of Lanthanum(III) nitrate hexahydrate, another lanthanide nitrate, in various oxygenated organic solvents is presented below. It is expected that this compound would exhibit a similar trend in solubility due to the chemical similarities among lanthanides.[7]

Table 1: Qualitative and Comparative Solubility of Lanthanide Nitrates

| Solvent Class | Solvent Name | This compound Solubility | Lanthanum(III) Nitrate Hexahydrate Solubility ( g/100g solvent)[7] |

| Water | Water | Highly Soluble[4][6] | Very Soluble |

| Alcohols | Methanol | Soluble[3] | 158.8 |

| Ethanol | Soluble[4][5] | 125.6 | |

| n-Propanol | Likely Soluble | 102.5 | |

| Isopropanol | Likely Soluble | 83.2 | |

| n-Butanol | Likely Soluble | 89.1 | |

| Ketones | Acetone | Likely Soluble | 114.2 |

| Methyl Ethyl Ketone | Likely Soluble | 101.9 | |

| Ethers | Diethyl Ether | Sparingly Soluble | 46.5 |

| Tetrahydrofuran (THF) | Use with caution due to potential for Eu(III) reduction[3] | 79.8 | |

| Amides | Dimethylformamide (DMF) | Likely Soluble | Data not available |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble[3] | Data not available |

| Nitriles | Acetonitrile | Soluble[3] | Data not available |

Disclaimer: The solubility of this compound is indicated as "Soluble" or "Likely Soluble" based on qualitative statements from various sources. The quantitative data for Lanthanum(III) nitrate hexahydrate is provided for comparative purposes and may not be directly representative of this compound's solubility.

Experimental Protocols

General Protocol for Determining Solubility of a Hydrated Inorganic Salt in an Organic Solvent

This protocol outlines a general method for determining the solubility of a hydrated inorganic salt, such as this compound, in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

A suitable analytical technique for quantifying Europium concentration (e.g., ICP-MS, UV-Vis spectroscopy after complexation)

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.

-

Immediately filter the solution using a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Determine the concentration of Europium in the diluted solution using a calibrated analytical method.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL, g/100 g of solvent, or mol/L.

-

Caption: A generalized workflow for the experimental determination of solubility.

Europium(III) Nitrate Catalyzed Biginelli Reaction

Europium(III) nitrate is an effective Lewis acid catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea (B33335) or thiourea (B124793) (1.5 mmol)

-

This compound (e.g., 1-5 mol%)

-

Solvent (e.g., ethanol, acetonitrile)

-

Reaction flask, condenser, magnetic stirrer, and heating source

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalytic amount of this compound in the chosen solvent.

-

-

Reaction:

-

Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice or cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

-

Caption: The role of Europium(III) nitrate as a Lewis acid catalyst in the Biginelli reaction.

Applications in Research and Drug Development

The solubility of this compound in organic solvents is a key parameter for its application in several areas relevant to drug development:

-

Catalysis: As demonstrated in the Biginelli reaction, its solubility in common organic solvents allows for its use as a homogeneous Lewis acid catalyst for the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry.

-

Luminescent Probes: The luminescent properties of europium complexes are utilized in bioassays and imaging. The ability to dissolve this compound in organic solvents is the first step in the synthesis of bespoke luminescent probes with organic ligands.

-

Nanoparticle Synthesis: It serves as a precursor for the synthesis of europium-doped nanoparticles, which have applications in drug delivery and medical imaging. The choice of solvent can influence the size, morphology, and properties of the resulting nanoparticles.

Conclusion

This compound is a valuable reagent for researchers, scientists, and drug development professionals. Its solubility in polar organic solvents facilitates its use in a variety of synthetic and analytical applications. While comprehensive quantitative solubility data remains an area for further investigation, the provided qualitative information, comparative data, and detailed experimental protocols offer a solid foundation for the effective utilization of this compound. The visualization of experimental workflows further aids in the practical application of the concepts discussed in this guide.

References

- 1. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. europium(III) nitrate hexahydrate [chemister.ru]

- 3. researchgate.net [researchgate.net]

- 4. aemree.com [aemree.com]

- 5. Europium Nitrate Hexahydrate-BEYONDCHEM [beyondchem.com]

- 6. americanelements.com [americanelements.com]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

Luminescence Mechanism of Europium(III) Nitrate Hydrate: A Technical Guide

Abstract

Trivalent europium (Eu³⁺) compounds are renowned for their sharp, long-lived, red-orange luminescence, making them critical components in fields ranging from bio-imaging and sensing to materials science and optoelectronics. The luminescence of Eu³⁺ is derived from its characteristic 4f-4f electronic transitions. However, these transitions are parity-forbidden, resulting in weak direct absorption of light. This guide provides an in-depth technical overview of the luminescence mechanism of Europium(III) nitrate (B79036) hydrate (B1144303), a common precursor and model compound. It details the "antenna effect," the primary mechanism for sensitization, explores the critical roles of nitrate and hydrate ligands, discusses radiative and non-radiative decay pathways, and summarizes key photophysical data. Furthermore, this document outlines standard experimental protocols for the synthesis and characterization of such luminescent complexes, aimed at researchers, scientists, and professionals in drug development and materials science.

Core Luminescence Mechanism

The luminescence of Europium(III) complexes is a multi-step process governed by the interplay between the organic ligands and the central metal ion.

The f-f Transitions of Europium(III)

The characteristic emission of Eu³⁺ arises from transitions between its 4f electronic energy levels. The most prominent emission originates from the first excited state, ⁵D₀, to the various levels of the ground state septet, ⁷Fⱼ (where J = 0, 1, 2, 3, 4).[1] These transitions produce sharp, line-like emission bands.[2] Key transitions include:

-

⁵D₀ → ⁷F₀ (~580 nm): A non-degenerate transition, often weak, but its presence indicates a single Eu³⁺ chemical environment.[1]

-

⁵D₀ → ⁷F₁ (~590 nm): A magnetic dipole transition whose intensity is largely independent of the coordination environment.

-

⁵D₀ → ⁷F₂ (~615 nm): A "hypersensitive" electric dipole transition.[1][3] Its intensity is highly sensitive to the local symmetry of the Eu³⁺ ion; a high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) signifies a low-symmetry environment around the ion.[4]

The Antenna Effect: Sensitized Luminescence

Due to the parity-forbidden nature of f-f transitions, direct excitation of the Eu³⁺ ion is inefficient.[5] Luminescence is achieved through a sensitization process known as the "antenna effect".[1][5][6][7] This process involves organic ligands that absorb light and transfer the energy to the central Eu³⁺ ion. The mechanism proceeds through several key steps:

-

Light Absorption: An organic ligand (the antenna) absorbs ultraviolet (UV) light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).[1][7]

-

Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁). The presence of the heavy Eu³⁺ ion facilitates this spin-forbidden process.[1]

-

Energy Transfer: The energy from the ligand's T₁ state is transferred non-radiatively to the Eu³⁺ ion, exciting it to one of its higher 4f energy levels (e.g., ⁵D₂, ⁵D₁).[1][8] For this transfer to be efficient, the energy of the ligand's T₁ state must be slightly higher than the accepting ⁵Dⱼ level of the Eu³⁺ ion (typically a gap of 2500–4000 cm⁻¹ is considered optimal).[9][10]

-

Intra-ionic Relaxation: The excited Eu³⁺ ion rapidly relaxes non-radiatively from higher excited states (e.g., ⁵D₂, ⁵D₁) down to the long-lived ⁵D₀ emitting state.[8]

-

Luminescence Emission: The Eu³⁺ ion decays from the ⁵D₀ state to the ⁷Fⱼ ground state levels, emitting its characteristic red-orange light.[7]

References

- 1. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Energy transfer cooperation between ligands and EuIII ions in molecular europium complexes for vapoluminescence sensing (reversible on/off emission switching) and hybrid white LED/plant-growth applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. Photophysical Properties of IR Luminescent Lanthanide Complexes with Polyfluorinated Ligands [ineosopen.org]

An In-depth Technical Guide to the Physical Properties of Europium(III) Nitrate Hydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance, structural properties, and synthesis of Europium(III) nitrate (B79036) hydrate (B1144303) crystals. The information is intended to support research and development activities where the precise control and characterization of this compound are essential.

Physical and Chemical Properties

Europium(III) nitrate hydrate, most commonly available as Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O), is a crystalline solid that is highly soluble in water.[1][2] It is a notable characteristic that the crystals are hygroscopic, meaning they readily absorb moisture from the air.[1][3]

The visual appearance of the crystals can vary, with descriptions ranging from colorless and white or off-white to gray or lavender.[2] Some sources also describe the crystals as having a pale-pink hue. The crystals can appear as a crystalline powder or in larger lump form.

Under UV light, Europium(III) nitrate hexahydrate exhibits fluorescence.[1] This luminescent property is a key characteristic of europium compounds and is leveraged in various applications.

Quantitative Data

The following table summarizes the key quantitative data for Europium(III) nitrate hexahydrate.

| Property | Value |

| Chemical Formula | Eu(NO₃)₃·6H₂O |

| Molecular Weight | 446.07 g/mol [4] |

| Melting Point | 85 °C[2] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.69(2) Å, b = 10.59(3) Å, c = 11.53(3) Å |

| α = 89.9(3)°, β = 100.1(3)°, γ = 100.9(2)° |

Experimental Protocols

Synthesis of Europium(III) Nitrate Hexahydrate Crystals

The synthesis of Europium(III) nitrate hexahydrate is typically achieved through the reaction of Europium(III) oxide with nitric acid.[1]

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Protocol:

-

A stoichiometric amount of Europium(III) oxide is carefully weighed and placed in a reaction vessel.

-

A small amount of deionized water is added to the oxide to form a slurry.

-

Concentrated nitric acid is slowly added to the slurry while stirring. An excess of nitric acid should be avoided to prevent the formation of undesired byproducts. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

The mixture is gently heated and stirred until the Europium(III) oxide is completely dissolved, resulting in a clear solution.

-

If any unreacted oxide remains, the solution is filtered.

-

The resulting solution is then concentrated by gentle heating to encourage crystallization upon cooling.

-

The concentrated solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

-

The precipitated crystals are collected by filtration and washed with a small amount of cold deionized water to remove any residual nitric acid.

-

The crystals are then dried in a desiccator over a suitable drying agent. Due to the hygroscopic nature of the salt, storage in a dry, airtight container is essential.

Characterization

The identity and purity of the synthesized Europium(III) nitrate hexahydrate crystals can be confirmed using various analytical techniques, including:

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, unit cell dimensions, and space group.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the nitrate and water molecules.

-

Thermogravimetric Analysis (TGA): To determine the hydration state and thermal stability of the compound.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical composition and the resulting physical properties of this compound crystals.

Caption: Relationship between synthesis and physical properties.

References

- 1. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 3. wholesale Europium(III) nitrate hexahydrate Crystalline - FUNCMATER [funcmater.com]

- 4. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Europium(III) Nitrate Hydrate: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for Europium(III) nitrate (B79036) hydrate (B1144303), compiled from various safety data sheets (SDS). The information is presented to ensure safe handling, storage, and emergency response for professionals working with this compound.

Core Safety Information

Europium(III) nitrate hydrate is an oxidizing solid that can intensify fire and cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. The exact molecular weight and melting point can vary depending on the degree of hydration.

| Property | Value | Source(s) |

| Chemical Formula | Eu(NO₃)₃ · xH₂O | [7][8] |

| Molecular Weight (Anhydrous) | 337.98 g/mol | [7][8] |

| Molecular Weight (Hexahydrate) | 446.07 g/mol | [2][5] |

| Appearance | Colorless crystals or crystalline powder | [4][8] |

| Melting Point | 85 °C (decomposes) | [8] |

| Solubility | Soluble in water | [1][9] |

| Stability | Stable under normal conditions, but hygroscopic.[9] As an oxidizer, it may cause fire when in contact with combustible materials.[3][10] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its oxidizing properties and its potential to cause irritation.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Oxidizing solids | Category 2 | Danger | H272: May intensify fire; oxidizer |

| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

The following diagram illustrates the GHS classification and the corresponding pictograms.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the cited Safety Data Sheets. The information is a summary of results from standardized testing protocols.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling the compound:

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [8] |

| Skin Protection | Nitrile or rubber gloves and a protective suit. | [8] |

| Respiratory Protection | Use an approved respirator if dust is generated. | [8] |

Handling and Storage Procedures

| Procedure | Recommendation | Source(s) |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from heat, sparks, and open flames. | [8] |

| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store away from flammable substances, reducing agents, organic materials, and metal powders. | [8] |

The logical workflow for handling a spill is outlined in the diagram below.

Emergency Procedures

In case of exposure or fire, the following first-aid and fire-fighting measures should be taken.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for several minutes, ensuring adequate flushing under the eyelids. Consult a physician. | [7][8] |

| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. Seek medical assistance if irritation persists. | [7][8] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, administer CPR. Get immediate medical attention. | [7][8] |

| Ingestion | Seek immediate medical assistance. Keep the victim calm. | [7][8] |

The following diagram illustrates the decision-making process for first aid after exposure.

Fire-Fighting Measures

-

Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards : As an oxidizer, it can intensify fire.[1][4] Contact with combustible materials may cause ignition.[3][10] Hazardous decomposition products include nitrogen oxides and europium oxide.[3]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Toxicity and Ecological Information

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[3] The available acute toxicity data is limited.

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50 > 5 g/kg | [11] |

Ecological Information

Ecotoxicity data for this compound is largely unavailable.[12] It is expected to be soluble in water and may persist in the environment.[3] Discharge into the environment should be avoided.[3][8]

References

- 1. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | EuH2N3O10 | CID 57346089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. prochemonline.com [prochemonline.com]

- 9. aemree.com [aemree.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Thermal Decomposition of Europium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Europium(III) nitrate (B79036) hydrate (B1144303), a critical process in the synthesis of europium-based materials for applications in luminescence, catalysis, and drug development. This document details the complex, multi-stage decomposition pathway, presents quantitative data from thermal analysis, outlines experimental protocols for characterization, and visualizes the process flow.

Executive Summary

The thermal decomposition of Europium(III) nitrate hydrate, most commonly the hexahydrate (Eu(NO₃)₃·6H₂O), is not a simple dehydration process. Instead, it proceeds through a series of complex, overlapping stages involving the formation of intermediate oxynitrates, ultimately yielding Europium(III) oxide (Eu₂O₃) at elevated temperatures. Understanding this pathway is crucial for controlling the purity, morphology, and properties of the final oxide product. The process is characterized by the evolution of water, nitric acid, nitrogen dioxide, and oxygen at different temperature regimes.

Decomposition Pathway and Mechanism

The thermal decomposition of Europium(III) nitrate hexahydrate is a complex, step-wise process.[1][2][3][4] It initiates with the melting of the hydrate in its own water of crystallization.[1][2][3] A key feature of this decomposition is the condensation of the initial monomeric Eu(NO₃)₃·6H₂O into a cyclic cluster.[1][2][3] This is followed by the gradual loss of water and nitric acid, leading to the formation of a series of amorphous intermediate oxynitrates.[1][2][3] At higher temperatures, these oxynitrates undergo further degradation, releasing nitrogen dioxide, water, and oxygen, before finally converting to the stable Europium(III) oxide.[1][2]

The overall decomposition can be summarized in the following key stages:

-

Melting and Initial Water Loss: The hexahydrate melts at approximately 76-78 °C.[3] This is accompanied by an initial loss of water.

-

Formation of Oxynitrates: As the temperature increases, the compound undergoes hydrolysis, leading to the evolution of nitric acid, likely as an azeotrope with water.[3] This process results in the formation of amorphous europium oxynitrates.

-

Decomposition of Oxynitrates: At higher temperatures, the intermediate oxynitrates decompose, releasing nitrogen dioxide and oxygen.[1][2][3]

-

Formation of Europium(III) Oxide: The final stage of the decomposition is the formation of crystalline Europium(III) oxide (Eu₂O₃).[1][2][3]

Quantitative Data

The following table summarizes the quantitative data for the thermal decomposition of Europium(III) nitrate hexahydrate, based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Temperature Range (°C) | Volatile Products Evolved | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Corresponding Intermediate/Final Product |

| 76 - 215 | H₂O | 4.3 | 4.0 | Amorphous intermediate |

| 215 - 328 | H₂O, HNO₃ | 14.8 | 14.1 | Amorphous oxynitrate |

| 328 - 450 | H₂O, NO₂, O₂ | 20.9 | 21.0 | Amorphous oxynitrate |

| 450 - 600 | H₂O | 6.1 | 6.0 | Eu₂O₃ |

| Total | 61.5 | 61.4 | Eu₂O₃ |

Table 1: Summary of Quantitative Data for the Thermal Decomposition of Eu(NO₃)₃·6H₂O. Data is derived from Melnikov et al. (2017).

Experimental Protocols

The study of the thermal decomposition of this compound typically employs a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology: A sample of Europium(III) nitrate hexahydrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible. The sample is heated in a controlled atmosphere (e.g., argon or air) at a constant heating rate (e.g., 5 °C/min).[3] The mass of the sample is continuously monitored as a function of temperature (TGA), and the heat flow to or from the sample is measured relative to a reference (DSC).

Infrared Spectroscopy (IR) of Evolved Gases

Objective: To identify the gaseous products evolved during decomposition.

Methodology: The outlet of the thermogravimetric analyzer is coupled to an infrared spectrometer. As the sample is heated and decomposes, the evolved gases are swept into the IR cell, and their spectra are recorded in real-time. This allows for the identification of species such as water, nitric acid, and nitrogen dioxide based on their characteristic absorption bands.[3]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology: Samples of this compound are heated to specific temperatures corresponding to the different decomposition stages observed in the TGA/DSC curves. The samples are then cooled and analyzed by X-ray diffraction to determine their crystal structure. This is particularly important for confirming the final product as Eu₂O₃.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of Europium(III) nitrate hexahydrate.

Experimental Workflow

Caption: Experimental workflow for analyzing the thermal decomposition.

References

Europium(III) nitrate hydrate coordination chemistry

An In-depth Technical Guide on the Coordination Chemistry of Europium(III) Nitrate (B79036) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium, a lanthanide element, possesses unique photophysical properties that make it invaluable in a range of scientific applications, from materials science to biomedical imaging. In its trivalent state (Eu³⁺), it exhibits characteristic sharp, narrow-band red luminescence with a long lifetime, arising from parity-forbidden 4f-4f electronic transitions. This luminescence is highly sensitive to the ion's immediate coordination environment, making Eu³⁺ an exceptional spectroscopic probe for studying molecular interactions.

Europium(III) nitrate hydrate (Eu(NO₃)₃·xH₂O), particularly the hexahydrate, is a common and versatile starting material for the synthesis of a vast array of luminescent coordination complexes. Its solubility in water and various organic solvents facilitates its use in diverse synthetic protocols. This guide provides a comprehensive overview of the core principles of this compound's coordination chemistry, focusing on its synthesis, structural characteristics, photophysical properties, and the experimental methodologies crucial for its study. The content is tailored for professionals in research and drug development who seek to leverage the unique properties of europium complexes in their work.

Physicochemical Properties of this compound

Europium(III) nitrate is an inorganic salt that is typically available as a hexahydrate (Eu(NO₃)₃·6H₂O). It is a colorless, crystalline solid that is hygroscopic and highly soluble in water. The nitrate anions are univalent polyatomic ions (NO₃⁻) that can act as oxidizing agents.

| Property | Value | Reference |

| Chemical Formula | Eu(NO₃)₃·6H₂O | |

| Molar Mass | 446.07 g/mol | |

| Appearance | Colorless hygroscopic crystals | |

| Melting Point | 65 °C (decomposes) | |

| Solubility | Soluble in water and ethanol | |

| CAS Number | 10031-53-5 |

Synthesis and Solution Chemistry

Synthesis of the Hydrated Salt

The most common method for preparing Europium(III) nitrate is by reacting Europium(III) oxide (Eu₂O₃) with nitric acid (HNO₃). The resulting solution is then carefully evaporated to induce crystallization of the hydrated salt, typically the hexahydrate.

Figure 1. General workflow for the synthesis of Europium(III) nitrate hexahydrate.

Coordination in Solution

In dilute aqueous solutions, the Eu³⁺ ion exists predominantly as an aquo complex, [Eu(H₂O)ₓ]³⁺, where the coordination number (x) is typically 8 or 9. The nitrate ions remain in the outer coordination sphere as counter-ions. As the concentration of the salt increases, or in solvents with lower dielectric constants (like ethanol-water mixtures), the nitrate ions begin to displace the coordinated water molecules and enter the inner coordination sphere. This stepwise formation of [Eu(NO₃)(H₂O)ₙ]²⁺, [Eu(NO₃)₂(H₂O)ₘ]⁺, and neutral [Eu(NO₃)₃(H₂O)ₚ] complexes can be observed spectroscopically.

This change in the inner-sphere coordination environment directly impacts the luminescence spectrum and lifetime of the Eu³⁺ ion, a principle that is foundational to its use as a chemical probe. Trivalent europium typically exhibits coordination numbers of eight or nine.

Coordination with Organic Ligands

The versatility of this compound as a precursor lies in the lability of its coordinated water and nitrate ligands, which can be readily substituted by stronger-binding organic ligands. These ligands are crucial as they can act as "antennas," absorbing UV light and efficiently transferring the energy to the Eu³⁺ ion, which then luminesces. This process, known as the antenna effect or sensitization, overcomes the ion's inherently weak light absorption.

Common classes of ligands that form stable, highly luminescent complexes with Eu³⁺ include:

-

β-Diketones: (e.g., thenoyltrifluoroacetonate, dibenzoylmethane)

-

N-heterocycles: (e.g., 1,10-phenanthroline, 2,2'-bipyridine)

-

Carboxylic Acids: (e.g., benzoic acid, trimesic acid)

-

Phosphine Oxides: (e.g., trioctylphosphine (B1581425) oxide)

The coordination of these ligands creates a less symmetric environment around the Eu³⁺ ion and shields it from non-radiative deactivation by solvent molecules (especially O-H oscillators from water), leading to significantly enhanced luminescence quantum yields.

Figure 2. Schematic of ligand exchange to form a luminescent Eu(III) complex.

Structural & Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the precise coordination environment of the Eu³⁺ ion in the solid state. These studies provide quantitative data on coordination number, geometry, and bond lengths. For example, in the complex [Eu(PEP)₂(NO₃)₃], where PEP is 2-(phenylethynyl)-1,10-phenanthroline, the central europium ion is ten-coordinate. It is bound to four nitrogen atoms from the two PEP ligands and six oxygen atoms from three bidentate nitrate ions.

| Complex | Eu³⁺ C.N. | Coordinating Atoms | Eu-N Bond Lengths (Å) | Eu-O Bond Lengths (Å) |

| [Eu(PEP)₂(NO₃)₃] | 10 | 4 N (from PEP), 6 O (from NO₃⁻) | 2.5958 - 2.6542 | 2.4813 - 2.5273 |

Luminescence Spectroscopy

The emission spectrum of a Eu³⁺ complex provides a wealth of information about its structure. The spectrum is dominated by a series of peaks corresponding to transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifold.

-

⁵D₀ → ⁷F₀ (∼580 nm): This transition is forbidden in environments with high symmetry. Its presence indicates a low-symmetry coordination sphere.

-

⁵D₀ → ⁷F₁ (∼590 nm): This is a magnetic dipole transition whose intensity is largely independent of the coordination environment, often used as an internal standard.

-

⁵D₀ → ⁷F₂ (∼615 nm): This is a "hypersensitive" electric dipole transition. Its intensity is extremely sensitive to the local symmetry and polarizability of the ligands. A high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) is indicative of a highly asymmetric and non-centrosymmetric coordination environment, which is often correlated with high luminescence efficiency.

Luminescence lifetime (τ) measurements provide information on the efficiency of the emission process and the presence of quenching species, such as coordinated water molecules. Longer lifetimes generally correlate with higher quantum yields.

| System | Solvent | Lifetime (τ) | Notes |

| Europium Nitrate | Ethanol-Water Mixtures | 110 - 380 µs | Lifetime increases as more nitrate ions coordinate to Eu³⁺, displacing water molecules. |

Experimental Protocols

Synthesis of a Representative Complex: [Eu(PEP)₂(NO₃)₃]

This protocol is adapted from the synthesis of 2-(phenylethynyl)-1,10-phenanthroline (PEP) complexes.

Materials:

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

-

2-(phenylethynyl)-1,10-phenanthroline (PEP) ligand

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Prepare a solution of Eu(NO₃)₃·6H₂O (e.g., 0.1 mmol) in hot acetonitrile (e.g., 5 mL).

-

In a separate flask, prepare a solution of the PEP ligand (e.g., 0.22 mmol, a slight excess) in hot acetonitrile (e.g., 10 mL).

-

While stirring, add the hot ligand solution to the hot europium salt solution.

-

A precipitate may form immediately. Keep the mixture stirring at an elevated temperature (e.g., 80 °C) for a designated period (e.g., 2-4 hours) to ensure complete reaction.

-

Allow the mixture to cool slowly to room temperature.

-

Collect the resulting crystalline product by vacuum filtration.

-

Wash the product with small portions of cold acetonitrile and then diethyl ether.

-

Dry the product under vacuum.

Figure 3. Workflow for synthesis and characterization of a Eu(III) complex.

Luminescence Measurement Protocol

Instrumentation:

-

Fluorometer/Spectrofluorometer equipped with a high-energy xenon lamp or laser as the excitation source and a suitable detector (e.g., a photomultiplier tube).

-

Quartz cuvettes for solution measurements or a solid-state sample holder.

Procedure for Solution-State Measurement:

-

Prepare a dilute solution of the europium complex in a suitable spectroscopic-grade solvent (e.g., acetonitrile, DMSO) to an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Record the excitation spectrum by monitoring the most intense emission peak (typically the ⁵D₀ → ⁷F₂ transition at ~615 nm) while scanning the excitation wavelength. The maximum of this spectrum indicates the optimal wavelength for excitation.

-

Record the emission spectrum by exciting the sample at the determined optimal wavelength and scanning the emission monochromator (e.g., from 550 nm to 750 nm).

-

For lifetime measurements, use a pulsed light source (e.g., flash lamp or pulsed laser) and measure the decay of the luminescence intensity over time following the excitation pulse. Fit the decay curve to an exponential function to determine the lifetime (τ).

Applications in Drug Development and Research

The unique properties of europium coordination complexes make them highly suitable for advanced applications in biomedical research and drug development.

-

Luminescent Bioprobes: Europium complexes can be conjugated to biomolecules (peptides, antibodies, nucleic acids). Their long luminescence lifetime allows for time-resolved detection, which eliminates background fluorescence from biological samples, dramatically improving the signal-to-noise ratio in assays.

-

Bioimaging: Time-gated luminescence microscopy using europium probes enables high-contrast imaging of cells and tissues. The sharp, red emission falls within the "optical window" of biological tissues, allowing for deeper penetration.

-

Sensors: The sensitivity of the Eu³⁺ emission to its environment can be harnessed to design "turn-on" or "turn-off" sensors for specific ions, molecules, or changes in pH. For example, the displacement of a quenching ligand by an analyte can lead to a dramatic increase in luminescence.

-

Drug Delivery: Luminescent europium complexes can be incorporated into drug delivery vehicles like nanoparticles or liposomes to track their biodistribution and cellular uptake in real-time.

The ability to rationally design ligands to tune the photophysical and chemical properties of the resulting europium complexes continues to drive innovation in these fields. The foundational coordination chemistry of this compound is the starting point for accessing these advanced functional materials.

The Discovery and History of Europium(III) Nitrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium, a rare earth element of the lanthanide series, has garnered significant interest in various scientific and technological fields due to its unique luminescent properties. This technical guide provides an in-depth exploration of the discovery and history of europium and its common hydrated nitrate (B79036) salt, Europium(III) nitrate hydrate (B1144303). The document details the chronological milestones in the identification of europium, presents key quantitative data of its nitrate hydrate form, and outlines the experimental protocol for its synthesis.

The Journey to Isolate a New Element: The Discovery of Europium

The discovery of europium was a gradual process, marked by the contributions of several distinguished chemists in the late 19th and early 20th centuries. The timeline below highlights the key events that led to the isolation and identification of this element.

The story begins with French chemist Paul-Émile Lecoq de Boisbaudran, who in 1879, discovered the element samarium.[1][2][3] However, the samarium he isolated was later found to be impure, containing other rare earth elements. A few years later, in 1885, Sir William Crookes, while studying the phosphorescent spectra of rare earths, noted some anomalous spectral lines in minerals containing samarium and yttrium, hinting at the presence of a new element.[4]

In 1892, Lecoq de Boisbaudran himself observed spectral lines in samarium-gadolinium concentrates that could not be attributed to either element.[4] The definitive breakthrough came from another French chemist, Eugène-Anatole Demarçay. In 1896, Demarçay, using a spectroscope he developed, suspected that samples of samarium were contaminated with an unknown element.[4][5][6][7] Through a painstaking process of repeated crystallizations of samarium magnesium nitrate, he was finally able to isolate the new element in 1901 and named it europium, after the continent of Europe.[6][8][9]

Europium(III) Nitrate Hydrate: Properties and Synthesis

Europium typically exists in the +3 oxidation state, and its nitrate salt, Europium(III) nitrate, is a common and important compound. It is often found in its hydrated form, with the hexahydrate being a common variant.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| Chemical Formula | Eu(NO₃)₃·xH₂O (commonly x=6) | [10] |

| Molecular Weight | 446.07 g/mol (for hexahydrate) | [11] |

| Appearance | Colorless crystalline solid | [10] |

| Melting Point | 85 °C (decomposes) | [12] |

| Solubility | Highly soluble in water | |

| CAS Number | 10031-53-5 (hexahydrate) | [10][11] |

Experimental Protocol: Synthesis of Europium(III) Nitrate Hexahydrate

The synthesis of Europium(III) nitrate hexahydrate is typically achieved through the reaction of Europium(III) oxide with nitric acid.

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Filter paper and funnel

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Carefully add a stoichiometric amount of Europium(III) oxide to a beaker containing concentrated nitric acid. A slight excess of the oxide can be used to ensure complete reaction of the acid. The reaction is: Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O.[10]

-

Gently heat the mixture on a hot plate with continuous stirring to facilitate the dissolution of the oxide. The solution should become clear.

-

Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted Europium(III) oxide.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Colorless crystals of Europium(III) nitrate hexahydrate will start to form. The cooling process can be further aided by placing the dish in an ice bath to maximize crystal yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acid.

-

Drying: Dry the purified crystals under vacuum to remove any remaining water.

Conclusion

The discovery of europium was a significant achievement in the field of chemistry, made possible by the meticulous work of several pioneering scientists. Its compound, this compound, serves as a crucial precursor in the synthesis of various europium-containing materials, which are vital for numerous applications, particularly in lighting and display technologies. The synthesis of this compound is a straightforward acid-base reaction, accessible in a standard laboratory setting. This guide provides a foundational understanding of the history, properties, and synthesis of this important lanthanide compound for professionals in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Europium - Wikipedia [en.wikipedia.org]

- 3. aemree.com [aemree.com]

- 4. Europium | Eu (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. briandcolwell.com [briandcolwell.com]

- 7. Europium (Eu) | Research Starters | EBSCO Research [ebsco.com]

- 8. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 9. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 11. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Europium(III) Nitrate Hydrate: A Versatile Lewis Acid Catalyst for the Biginelli Reaction

Application Note APN-EU-BIGINELLI-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in the synthesis of medicinally important 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This application note details the use of Europium(III) nitrate (B79036) hydrate (B1144303) as an efficient and effective Lewis acid catalyst for this multicomponent reaction.[1] The protocol offers several advantages, including high yields, mild reaction conditions, and operational simplicity, making it a valuable tool for synthetic and medicinal chemists.

Introduction

3,4-Dihydropyrimidin-2(1H)-ones and their derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antihypertensive, and calcium channel blocking properties. The Biginelli reaction is the most prominent method for their synthesis. While traditionally catalyzed by Brønsted or Lewis acids, the search for milder, more efficient, and environmentally benign catalysts continues.

Lanthanide nitrates, including Europium(III) nitrate hydrate, have emerged as powerful Lewis acid catalysts in various organic transformations.[1] Their catalytic activity stems from the ability of the lanthanide ion to act as a hard Lewis acid, activating the carbonyl groups of the reactants and facilitating the key bond-forming steps of the reaction. This application note provides a general protocol for the this compound-catalyzed Biginelli reaction and presents representative data.

Advantages of this compound

-

Effective Lewis Acid: Functions as a hard Lewis acid, efficiently catalyzing the reaction.[1]

-

High Yields: Promotes the formation of DHPMs in excellent yields.

-

Mild Conditions: The reaction can be carried out under solvent-free conditions or in polar organic solvents at room temperature or with gentle heating.[1]

-

Operational Simplicity: The one-pot nature of the reaction and simple work-up procedure make it highly practical.

Quantitative Data

| Entry | Aldehyde (R) | β-Dicarbonyl | Urea/Thiourea | Catalyst | Time (min) | Yield (%) |

| 1 | C₆H₅ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 8 | 98 |

| 2 | 4-NO₂-C₆H₄ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 15 | 95 |

| 3 | 4-OH-C₆H₄ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 10 | 89 |

| 4 | 4-Br-C₆H₄ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 15 | 87 |

| 5 | 3-NO₂-C₆H₄ | Methyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 20 | 95 |

| 6 | C₆H₅ | Ethyl Acetoacetate | Thiourea | Ce(NO₃)₃·6H₂O | 10 | 94 |

| 7 | 4-Cl-C₆H₄ | Ethyl Acetoacetate | Thiourea | Ce(NO₃)₃·6H₂O | 15 | 92 |

| 8 | 4-CH₃-C₆H₄ | Ethyl Acetoacetate | Thiourea | Ce(NO₃)₃·6H₂O | 20 | 90 |

Experimental Protocols

This section provides a detailed methodology for the this compound-catalyzed Biginelli reaction.

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

This compound (Eu(NO₃)₃·xH₂O) (0.1 mmol, 10 mol%)

-

Ethanol (B145695) (for solvent-based reaction)

-

Round-bottom flask

-

Stirrer/hotplate

-

Thin Layer Chromatography (TLC) plates

-

Vacuum filtration setup

Procedure:

-

Reactant Combination: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol).

-

Reaction Conditions:

-

Solvent-Free: Proceed to the next step without adding any solvent.

-

Solvent-Based: Add 5 mL of ethanol to the reaction mixture.[1]

-

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 60-80 °C.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Add 10 mL of cold water to the flask and stir the mixture for 15 minutes to precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small portion of cold ethanol.[1]

-

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the Europium(III) nitrate catalyzed Biginelli reaction.

Proposed Catalytic Cycle

Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

References

Application Notes and Protocols for Europium(III) Nitrate Hydrate in Luminescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Europium(III) nitrate (B79036) hydrate (B1144303) and its chelated derivatives in luminescence spectroscopy. The unique photophysical properties of Europium(III), including its long luminescence lifetime and large Stokes shift, make it an invaluable tool in various research and drug discovery applications, particularly in time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[1][2][3]

Principles of Europium(III) Luminescence

Europium(III) ions (Eu³⁺) exhibit weak absorption of light directly.[4] To overcome this, Eu³⁺ is typically complexed with organic ligands that act as "antennas."[3] These ligands efficiently absorb excitation energy (usually in the UV range) and transfer it to the Eu³⁺ ion, which then emits its characteristic, sharp, and long-lived luminescence in the red region of the spectrum.[3][4][5] This process, known as the "antenna effect," is fundamental to the application of europium complexes in highly sensitive bioassays.[3]

The long luminescence lifetime of europium chelates (in the microsecond to millisecond range) allows for time-gated detection.[1][6] This technique involves introducing a delay between the excitation pulse and the measurement of the emission signal. This delay allows for the decay of short-lived background fluorescence from biological samples and other sources, significantly enhancing the signal-to-noise ratio and assay sensitivity.[1]

Key Applications

-

Time-Resolved Fluorescence (TRF) Immunoassays: Used for the highly sensitive quantification of antigens, antibodies, and other biomolecules.[1][7]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A powerful tool for studying biomolecular interactions, including protein-protein interactions, receptor-ligand binding, and enzyme kinetics, making it highly suitable for high-throughput screening (HTS) in drug discovery.[6][8][9][10]

-

Protein Labeling and Detection: Europium chelates can be covalently attached to proteins, such as antibodies and streptavidin, for use as probes in various detection platforms, including Western blotting.[11][12][13][14]

-

Cellular Imaging: Visible-light-excitable europium complexes are being developed for time-resolved luminescence imaging of live cells, enabling the visualization of specific cellular targets.[15][16]

Quantitative Data

The following tables summarize key quantitative data for Europium(III) and its complexes commonly used in luminescence spectroscopy.

Table 1: Spectroscopic Properties of Europium(III) Chelates

| Parameter | Value | Reference |

| Typical Excitation Wavelength | 320 - 340 nm | [8][9] |

| Major Emission Wavelength | ~615 nm (⁵D₀ → ⁷F₂) | [1][5] |

| Stokes Shift | ~290 nm | [1] |

| Emission Bandwidth | Narrow (~10 nm) | [1] |

Table 2: Luminescence Lifetimes and Quantum Yields of Selected Europium(III) Complexes

| Europium(III) Complex | Luminescence Lifetime (τ) | Quantum Yield (Φ) | Application Context | Reference |

| Eu(III)-DOTA labeled peptide | Not specified, but stable | Not specified | Ligand-receptor binding | [17] |

| Eu(III) complex with phenanthroline derivative | 1.891 ms | ~24% | General luminescence | [18] |

| [Eu(III)(tacn-pic-PEPA₂)] | Not specified | 76% | In vivo imaging | [16] |

| BHHBCB-Eu(III)-BPT encapsulated in silica | 346 µs | Not specified | Cell imaging | [15] |

| BSA-BHHBCB-Eu(III)-BPT conjugate | 402 µs | Not specified | Biolabeling | [15] |

| Eu(III) complex with PNO auxiliary ligand | 0.840 ms | 49% | OLED applications | [5] |

Experimental Protocols

Safety Precautions for Europium(III) Nitrate Hydrate

This compound is an oxidizing agent and can cause skin and eye irritation. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.

Protocol for Labeling Proteins with a Europium Chelate

This protocol provides a general guideline for labeling proteins with an isothiocyanate-reactive europium chelate. Specific conditions may need to be optimized for the protein of interest.

Materials:

-

Protein to be labeled (2-10 mg/mL in a suitable buffer)

-

AnaSpec Europium Protein Labeling Kit (or similar, containing an isothiocyanate-reactive Europium chelate)

-

Reaction Buffer (0.1 M sodium bicarbonate, pH 9.0)

-

Purification column (e.g., gel filtration)

-

Storage buffer (e.g., PBS with 0.01% sodium azide)

Procedure:

-

Protein Preparation:

-

Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) salts. If necessary, dialyze the protein against 0.1 M sodium bicarbonate, pH 9.0.[12]

-

The recommended protein concentration is between 2-10 mg/mL.[12]

-

-

Conjugation Reaction:

-

If the protein is not already in the reaction buffer, add the reaction buffer at a 1/10 (v/v) ratio to the protein solution.[12]

-

Add the isothiocyanate-reactive Europium chelate to the protein solution. The molar ratio of chelate to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the chelate.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Remove the excess, unreacted Europium chelate by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.[11]

-

Collect the fractions containing the labeled protein. The labeled protein can be identified by its absorbance at both 280 nm (protein) and the absorbance maximum of the chelate (typically ~320-340 nm).

-

-

Storage:

-

Store the purified Europium-labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[12]

-

General Protocol for a Time-Resolved Fluorescence (TRF) Assay

This protocol outlines the general steps for a sandwich-type TRF immunoassay.

Materials:

-

Microplate reader capable of time-resolved fluorescence detection

-

White or black microplates

-

Capture antibody-coated microplate

-

Sample containing the analyte of interest

-

Europium-labeled detection antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

DELFIA Enhancement Solution (or equivalent)

Procedure:

-

Sample Incubation:

-

Add samples and standards to the wells of the capture antibody-coated microplate.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow the analyte to bind to the capture antibody.

-

-

Washing:

-

Wash the plate 3-5 times with wash buffer to remove unbound components.

-

-

Detection Antibody Incubation:

-

Add the Europium-labeled detection antibody to each well.

-

Incubate for a specified time (e.g., 1 hour) at room temperature to allow the detection antibody to bind to the captured analyte.

-

-

Final Washing:

-

Wash the plate 3-5 times with wash buffer to remove the unbound labeled antibody.

-

-

Signal Development:

-

Add DELFIA Enhancement Solution to each well. This solution dissociates the Eu³⁺ ions from the antibody chelate and forms a new, highly fluorescent micellar chelate.[1]

-

Incubate for 5-10 minutes with gentle shaking.

-

-

Measurement:

-

Measure the time-resolved fluorescence using a plate reader with the appropriate settings.

-

Table 3: Typical Instrument Settings for Europium TRF Detection

| Parameter | Setting | Reference |

| Excitation Wavelength | 320 or 340 nm | [8][19] |

| Emission Wavelength | 615 nm | [1][19] |

| Delay Time | 50 - 400 µs | [20] |

| Integration (Window) Time | 100 - 400 µs | [20] |

| Number of Flashes | 100 | [19] |

Visualizations

The "Antenna Effect" in Europium Luminescence

Caption: The "Antenna Effect" pathway for Europium(III) luminescence.

Experimental Workflow for a TR-FRET Kinase Assay

Caption: A typical experimental workflow for a competitive TR-FRET kinase assay.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bioclone.net [bioclone.net]

- 7. A Fluorescence Immunochromatographic Assay Using Europium (III) Chelate Microparticles for Rapid, Quantitative and Sensitive Detection of Creatine Kinase MB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.com]

- 9. biosignal2.com [biosignal2.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. eurogentec.com [eurogentec.com]

- 13. researchgate.net [researchgate.net]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Preparation of visible-light-excited europium biolabels for time-resolved luminescence cell imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of time-resolved fluorescence assay for detection of europium-tetraazacyclododecyltetraacetic acid-labeled ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LANCE Instrument Options and Settings | Revvity [revvity.com]

- 20. revvity.com [revvity.com]

Application Notes and Protocols: Europium(III) Nitrate Hydrate for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Europium(III) nitrate (B79036) hydrate (B1144303) is a key precursor in the synthesis of highly luminescent nanoparticles for advanced biomedical applications. Its role as a dopant in various host matrices allows for the creation of nanoprobes with unique optical properties, making them ideal for bioimaging, biosensing, and as theranostic agents in drug delivery systems.[1][2] The trivalent europium ion (Eu³⁺) is particularly valued for its sharp, long-lasting red emission, which minimizes autofluorescence from biological tissues, thereby enhancing signal-to-noise ratios in imaging applications.[1]